5Z-7-Oxozeaenol

説明

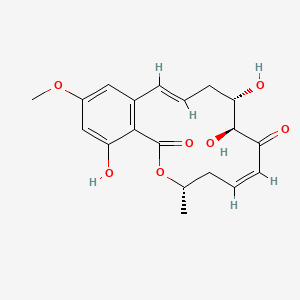

5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.

5E-7-oxozeaenol is a natural product found in Curvularia portulacae and Curvularia lunata with data available.

作用機序

Target of Action

5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .

Mode of Action

This compound binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for this compound efficacy . .

生化学分析

Biochemical Properties

5Z-7-Oxozeaenol is a highly potent, selective, irreversible, and ATP-competitive inhibitor of MAPKKK TAK1 activity . It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress . By inhibiting TAK1, this compound disrupts the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) on neuroblastoma cell lines . In addition, it has been found to inhibit the activation of microglia in the central nervous system, thereby alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE) in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the kinase activity of TAK1, a key enzyme in the signaling pathways that mediate inflammatory responses . This inhibition disrupts the NF-κB pathway, leading to a decrease in the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to efficiently alleviate the symptoms of EAE by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia, and inhibiting the p38MAPK, JNK, and ERK signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in an orthotopic neuroblastoma mouse model, this compound significantly enhanced chemotherapeutic efficacy . In another study, it was found to efficiently alleviate the symptoms of EAE in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress .

生物活性

5Z-7-Oxozeaenol, a resorcylic acid lactone derived from fungi, has garnered significant attention in recent years for its diverse biological activities, particularly its role as an inhibitor of the TAK1 (TGF-beta-activated kinase 1) signaling pathway. This compound exhibits potential therapeutic applications in cancer treatment, neuroprotection, and inflammation modulation.

This compound primarily functions by inhibiting the TAK1 signaling pathway, which is crucial in mediating inflammatory responses and cell survival. The inhibition of TAK1 leads to the downregulation of various pro-inflammatory cytokines and transcription factors, including NF-κB, which is often activated in cancer and inflammatory diseases.

Key Mechanistic Insights:

- Inhibition of NF-κB : Studies have demonstrated that this compound effectively inhibits NF-κB activation in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis through caspase activation .

- Induction of Reactive Oxygen Species (ROS) : The compound enhances ROS production in treated cells, contributing to oxidative stress that can trigger apoptosis .

- Caspase Activation : Treatment with this compound has been shown to induce caspase-3 and -7 activity, further promoting programmed cell death in cancer cells .

Case Studies

- Cervical and Colon Cancer : In HeLa (cervical) and HT-29 (colon) cancer cell lines, this compound demonstrated a dose-dependent inhibition of NF-κB and induced apoptosis through increased ROS levels and caspase activation. The compound showed enhanced efficacy compared to traditional chemotherapeutics like paclitaxel .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) : Research indicated that this compound induces cytotoxicity in T-ALL cell lines by inhibiting the MAP2K7-JNK pathway. This effect was validated using patient-derived xenograft models, showing significant potential as a therapeutic agent against T-ALL .

- Breast Cancer : The compound has also been noted for its ability to sensitize breast cancer cells to chemotherapy by overcoming chemoresistance linked to NF-κB activation .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in models of autoimmune encephalomyelitis (EAE). It was found to alleviate symptoms by reducing inflammation and demyelination in the central nervous system (CNS). Key findings include:

- Decreased levels of pro-inflammatory cytokines such as IL-17A, IFN-γ, TNF-α, and IL-6.

- Reduction in activated microglia within the CNS .

Summary of Research Findings

科学的研究の応用

Cancer Therapeutics

1. Inhibition of NF-κB Pathway

Research indicates that 5Z-7-Oxozeaenol effectively inhibits the NF-κB signaling pathway, which is often activated in various cancers. In studies involving HeLa and HT-29 cancer cell lines, treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspases-3 and -7, leading to apoptosis .

2. Sensitization to Chemotherapy

In cervical cancer studies, this compound has been shown to sensitize cells to chemotherapeutic agents like Doxorubicin and Etoposide by overcoming chemoresistance associated with NF-κB activation . This suggests its potential use as an adjuvant therapy in chemotherapy regimens.

3. Breast Cancer Studies

In MDA-MB-231 breast cancer cells, this compound was found to induce G1-phase cell cycle arrest and enhance apoptosis through caspase activation. The compound down-regulated key mediators of the NF-κB pathway, indicating its potential as a therapeutic agent against triple-negative breast cancer .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). It alleviates symptoms by inhibiting pro-inflammatory cytokine production and reducing microglial activation in the central nervous system . This positions it as a candidate for treating neuroinflammatory conditions.

Data Table: Summary of Research Findings

特性

CAS番号 |

253863-19-3 |

|---|---|

分子式 |

C19H22O7 |

分子量 |

362.4 g/mol |

IUPAC名 |

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |

InChIキー |

NEQZWEXWOFPKOT-ULSULSEOSA-N |

SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

異性体SMILES |

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

正規SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

外観 |

Solid powder |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。